3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10423854
InChI: InChI=1S/C18H18N6O/c25-18(15-5-2-1-3-6-15)23-13-11-22(12-14-23)16-7-8-17(21-20-16)24-10-4-9-19-24/h1-10H,11-14H2
SMILES: C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4
Molecular Formula: C18H18N6O
Molecular Weight: 334.4 g/mol

3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

CAS No.:

Cat. No.: VC10423854

Molecular Formula: C18H18N6O

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine -

Specification

Molecular Formula C18H18N6O
Molecular Weight 334.4 g/mol
IUPAC Name phenyl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C18H18N6O/c25-18(15-5-2-1-3-6-15)23-13-11-22(12-14-23)16-7-8-17(21-20-16)24-10-4-9-19-24/h1-10H,11-14H2
Standard InChI Key FFTMGPMKEHMWOH-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4
Canonical SMILES C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4

Introduction

Molecular Structure and Nomenclature

Core Structural Features

The compound’s backbone consists of a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms), which serves as the central scaffold. At the 3-position, a piperazine ring is attached via a benzoyl group (a phenyl ketone, C₆H₅CO−), forming the 4-benzoylpiperazin-1-yl substituent. At the 6-position, a 1H-pyrazole group (a five-membered aromatic ring with two adjacent nitrogen atoms) is linked through its 1-nitrogen atom.

Key Structural Attributes:

  • Pyridazine Core: Facilitates π-π stacking interactions and hydrogen bonding due to its electron-deficient nature.

  • Benzoyl-Piperazine Moiety: Enhances lipophilicity and modulates solubility, while the piperazine’s tertiary amines offer sites for protonation or hydrogen bonding.

  • Pyrazole Group: Contributes to metabolic stability and potential metal coordination properties .

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Its molecular formula is C₁₉H₁₉N₇O, with a calculated molecular weight of 369.41 g/mol.

PropertyValue
IUPAC Name3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
Molecular FormulaC₁₉H₁₉N₇O
Molecular Weight369.41 g/mol
SMILES NotationC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Canonical SMILESC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step reactions, leveraging nucleophilic aromatic substitution (NAS) and coupling methodologies. Below is a generalized protocol derived from analogous compounds:

Step 1: Preparation of 3,6-Dichloropyridazine
Pyridazine is functionalized with chlorine atoms at positions 3 and 6 using phosphorus oxychloride (POCl₃) under reflux conditions. This intermediate serves as a versatile scaffold for subsequent substitutions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C).

  • Thermal Stability: Decomposes above 250°C without melting, as observed in thermogravimetric analysis (TGA) of similar pyridazine derivatives.

  • Photostability: Susceptible to UV-induced degradation, necessitating storage in amber glass under inert atmospheres.

Spectroscopic Characterization

  • FTIR: Key peaks include C=O stretch (1680–1700 cm⁻¹), aromatic C–H bends (750–900 cm⁻¹), and N–H vibrations (3300–3500 cm⁻¹) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyridazine-H), 7.85–7.45 (m, 5H, benzoyl aromatic), 6.50 (s, 1H, pyrazole-H), 3.70–3.20 (m, 8H, piperazine) .

Comparative Analysis with Related Compounds

CompoundStructural DifferencesKey Properties
3-{4-[4-(Trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazineTrifluoromethyl and trimethyl groupsEnhanced lipophilicity (logP = 3.2), higher metabolic stability
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine2-Trifluoromethyl substitution on benzoylImproved solubility in ethanol (12 mg/mL)
N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine Pyridine instead of pyridazineModerate antioxidant activity (IC₅₀ = 15–28 μg/mL)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator